molecular formula C9H16 B14397124 3-Methyl-1-propylcyclopent-1-ene CAS No. 87712-65-0

3-Methyl-1-propylcyclopent-1-ene

Cat. No.: B14397124
CAS No.: 87712-65-0
M. Wt: 124.22 g/mol
InChI Key: UWHOAWCEEHOASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-propylcyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This particular compound features a cyclopentene ring with a methyl group and a propyl group as substituents. The molecular formula for this compound is C9H16.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propylcyclopent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of cyclopentene. The process typically includes:

    Starting Material: Cyclopentene.

    Reagents: Methyl iodide and propyl bromide.

    Catalyst: A strong base such as potassium tert-butoxide.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by selective dehydrogenation to introduce the desired double bond. The use of metal catalysts such as palladium or platinum is common in these processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propylcyclopent-1-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation can convert the double bond into a single bond, yielding a saturated cyclopentane derivative.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: 3-Methyl-1-propylcyclopentanone, 3-Methyl-1-propylcyclopentanol.

    Reduction: 3-Methyl-1-propylcyclopentane.

    Substitution: this compound derivatives with halogen substituents.

Scientific Research Applications

3-Methyl-1-propylcyclopent-1-ene has various applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of cycloalkenes.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bond allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: The parent compound with no substituents.

    3-Methylcyclopentene: A similar compound with only a methyl group as a substituent.

    1-Propylcyclopentene: A similar compound with only a propyl group as a substituent.

Uniqueness

3-Methyl-1-propylcyclopent-1-ene is unique due to the presence of both a methyl and a propyl group on the cyclopentene ring

Properties

CAS No.

87712-65-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

3-methyl-1-propylcyclopentene

InChI

InChI=1S/C9H16/c1-3-4-9-6-5-8(2)7-9/h7-8H,3-6H2,1-2H3

InChI Key

UWHOAWCEEHOASE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.